3-nitro-N-(4-propan-2-ylphenyl)benzamide
Description
3-Nitro-N-(4-propan-2-ylphenyl)benzamide is a benzamide derivative featuring a nitro group at the 3-position of the benzene ring and a 4-propan-2-ylphenyl substituent on the amide nitrogen.
Key structural features include:
- Nitro group: Electron-withdrawing, influencing electronic distribution and reactivity.
- Isopropyl substituent: Steric bulk that may affect binding interactions in biological targets.
Properties
IUPAC Name |
3-nitro-N-(4-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(2)12-6-8-14(9-7-12)17-16(19)13-4-3-5-15(10-13)18(20)21/h3-11H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWIWGSDOMMPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(4-propan-2-ylphenyl)benzamide typically involves the nitration of N-(4-propan-2-ylphenyl)benzamide. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve N-(4-propan-2-ylphenyl)benzamide in a suitable solvent such as acetic acid.
- Slowly add a mixture of concentrated nitric acid and sulfuric acid to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours until the nitration is complete.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Filter and wash the precipitate with water to obtain the crude product.
- Purify the crude product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(4-propan-2-ylphenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-amino-N-(4-propan-2-ylphenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and 4-isopropylaniline.
Scientific Research Applications
3-nitro-N-(4-propan-2-ylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-nitro-N-(4-propan-2-ylphenyl)benzamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Pharmacological Analogs: hERG1 Potassium Channel Modulators
ICA-105574 (3-Nitro-N-(4-phenoxyphenyl)benzamide)
- Structure: Phenoxy group at the 4-position of the aniline moiety.
- Activity : Potent activator of hERG1 channels, shifting inactivation thresholds by +180 mV at 2 µM . Mutagenesis studies identify critical residues (F557, Y652, L622) for its action; Y652A abolishes activation .
- The isopropyl group’s hydrophobicity could enhance off-target effects or pharmacokinetic properties .
KB130015 (Amiodarone Derivative)
4-Bromo-N-(2-nitrophenyl)benzamide
- Structure : Bromine at the 4-position and nitro at the 2-position.
- Crystallography : Dihedral angle of 82.32° between aromatic rings, stabilized by intramolecular C–H···O bonds .
- Comparison : The target compound’s isopropyl group may reduce planarity, altering crystal packing and solubility compared to halogenated analogs .
3-Nitro-N-(4H-1,2,4-triazol-4-yl)benzamide
- Structure : Triazole substituent at the amide nitrogen.
- Properties : The triazole’s hydrogen-bonding capacity contrasts with the isopropyl group’s hydrophobicity, suggesting divergent solubility and target selectivity .
Data Tables
Table 1: Structural and Pharmacological Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
